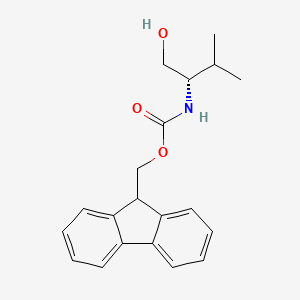

fmoc-Valinol

Description

Contextualization of Fmoc-Valinol within Peptide Chemistry and Organic Synthesis

This compound, chemically known as N-(9-Fluorenylmethoxycarbonyl)-L-valinol, is a derivative of the amino acid L-valine. guidechem.com It serves as a crucial building block in the synthesis of peptides and peptidomimetics, which are compounds that mimic the structure and function of peptides. guidechem.com Its application is particularly prominent in solid-phase peptide synthesis (SPPS), a cornerstone technique for creating peptide chains. researchgate.net In SPPS, amino acids are sequentially added to a growing peptide chain that is anchored to an insoluble resin support, allowing for easy purification by washing away excess reagents and byproducts at each step. lgcstandards.comuci.edu this compound is also utilized in the synthesis of more complex organic molecules, including those with therapeutic potential, such as novel enzymes and vaccines. lgcstandards.com

Significance of the Fmoc Protecting Group in Synthetic Methodologies

The Fluorenylmethoxycarbonyl (Fmoc) group is an amine protecting group essential for modern organic synthesis, especially in the assembly of peptides. wikipedia.orgontosight.ai Its primary function is to temporarily block the reactive amino group of an amino acid or, in this case, an amino alcohol, to prevent unwanted side reactions during the formation of peptide bonds or other chemical linkages. ontosight.aiyoutube.com

The key advantages of the Fmoc group lie in its unique chemical properties:

Base-Lability: The Fmoc group is stable under acidic conditions but is readily removed by treatment with a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). wikipedia.orgamericanpeptidesociety.orgmasterorganicchemistry.com This allows for selective deprotection without disturbing acid-labile components of the molecule, a principle known as orthogonality, which is fundamental to complex multi-step syntheses. iris-biotech.denih.gov

Mild Deprotection Conditions: The use of a weak base for removal minimizes the risk of side reactions or degradation of the growing peptide chain, which can be a concern with harsher deprotection methods used in alternative strategies like Boc (tert-butyloxycarbonyl) chemistry. americanpeptidesociety.org

Reaction Monitoring: The cleavage of the Fmoc group releases a byproduct, dibenzofulvene, which has a strong ultraviolet (UV) absorbance. wikipedia.orgyoutube.com This property allows chemists to monitor the completion of the deprotection step quantitatively using UV spectroscopy, ensuring the synthesis proceeds efficiently.

These features have made the Fmoc strategy the predominant method for solid-phase peptide synthesis in both academic research and industrial-scale production of therapeutic peptides. nih.govacs.org

| Property | Description | Significance in Synthesis |

|---|---|---|

| Cleavage Condition | Base-labile (e.g., 20% piperidine in DMF) | Allows for mild deprotection, preserving acid-sensitive parts of the molecule. wikipedia.orgamericanpeptidesociety.org |

| Stability | Stable to acids and hydrogenation. | Provides orthogonality with other protecting groups (e.g., Boc, Trt). nih.gov |

| Monitoring | Cleavage produces a UV-active byproduct (dibenzofulvene). | Enables real-time, quantitative monitoring of deprotection reactions. wikipedia.orgyoutube.com |

Role of Valinol as a Chiral Building Block

Valinol is a chiral amino alcohol derived from the reduction of the amino acid valine. rsc.org Chirality is a critical property in chemistry and biology, as the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. Enantiomerically pure compounds—molecules that are non-superimposable mirror images of each other—are essential for developing effective pharmaceuticals and other specialized chemicals. cymitquimica.com

Valinol serves as a versatile chiral building block in organic synthesis. cymitquimica.comwikipedia.org Its presence in the this compound structure imparts a specific stereochemistry, which is crucial for constructing stereochemically defined molecules. It is used as a precursor or intermediate in the synthesis of:

Chiral Ligands: For use in asymmetric catalysis, where they can influence the stereochemical outcome of a reaction to produce a desired enantiomer. wikipedia.org

Chiral Auxiliaries: These are chiral molecules temporarily incorporated into a synthesis to guide the formation of a new chiral center, after which they are removed. nih.gov

Modified Peptides and Peptidomimetics: The alcohol group of valinol allows for modifications at the C-terminus of a peptide, creating structures like peptide alcohols, which can have different properties and biological activities compared to standard peptides with a carboxylic acid terminus. researchgate.netpeptide.com

The use of valinol and other amino alcohols as chiral building blocks is a fundamental strategy in asymmetric synthesis for creating complex, enantiomerically pure target molecules. researchgate.netthermofisher.comsigmaaldrich.com

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 160885-98-3 | guidechem.compeptide.com |

| Molecular Formula | C20H23NO3 | peptide.com |

| Molecular Weight | 325.4 g/mol | peptide.com |

| Appearance | White to off-white solid/powder | guidechem.com |

| Solubility | Soluble in organic solvents; sparingly soluble in water. | guidechem.com |

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-13(2)19(11-22)21-20(23)24-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19,22H,11-12H2,1-2H3,(H,21,23)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMGENAMKAPEMT-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350853 | |

| Record name | fmoc-Valinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160885-98-3 | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160885-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | fmoc-Valinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Fmoc Valinol and Its Derivatives

Direct Synthesis Approaches to Fmoc-Valinol

The direct synthesis of this compound involves the protection of the primary amine of L-valinol with the fluorenylmethoxycarbonyl (Fmoc) group. This transformation is typically achieved through nucleophilic attack of the amino group on an activated Fmoc reagent.

The classical and widely used method for the introduction of the Fmoc protecting group is the reaction of an amine with 9-fluorenylmethyl chloroformate (Fmoc-Cl). total-synthesis.com This reaction is commonly performed under Schotten-Baumann conditions, which involve an aqueous basic solution, such as sodium bicarbonate or sodium carbonate, in a solvent system like dioxane/water or DMF. total-synthesis.com The base serves to neutralize the hydrochloric acid that is liberated during the reaction. total-synthesis.com

The mechanism involves the nucleophilic attack of the valinol amino group on the electrophilic carbonyl carbon of Fmoc-Cl. The chloride ion then acts as a leaving group, resulting in the formation of the stable Fmoc-carbamate. While Fmoc-Cl is a solid and relatively easy to handle, it is sensitive to moisture and heat due to its acid chloride nature. total-synthesis.com

Anhydrous conditions, using a base like pyridine (B92270) in a solvent such as dichloromethane (B109758) (CH2Cl2), can also be employed for this protection. total-synthesis.com

To overcome some of the limitations of Fmoc-Cl, such as its moisture sensitivity and potential side reactions, several alternative reagents for introducing the Fmoc group have been developed. total-synthesis.comwikipedia.org These reagents often offer greater stability and can reduce the formation of unwanted byproducts.

One of the most common alternatives is 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . total-synthesis.comwikipedia.org This reagent is known for its increased stability compared to Fmoc-Cl. The reaction with an amine proceeds similarly, but the leaving group is N-hydroxysuccinimide, which is less reactive than chloride. The use of Fmoc-OSu can also minimize the formation of oligopeptide byproducts that sometimes occur when preparing Fmoc-amino acid derivatives. total-synthesis.com

Other activated Fmoc reagents include:

Fmoc-OBt (9-fluorenylmethyl-1-hydroxybenzotriazole carbonate) : Another stable alternative for Fmoc protection. total-synthesis.com

Fmoc-N3 (9-fluorenylmethyl azide) : Can be used to install the Fmoc group, often in a mixture of sodium bicarbonate and aqueous dioxane. wikipedia.org

These alternative strategies provide chemists with a range of options to suit different substrate requirements and reaction conditions. organic-chemistry.org Silylation of the amine with agents like trimethylsilyl (B98337) chloride prior to reaction with an Fmoc reagent under anhydrous conditions is another approach to achieve high yields and purity. google.com

Table 1: Comparison of Reagents for Direct Fmoc Protection of Valinol

| Reagent | Common Conditions | Advantages | Disadvantages |

| Fmoc-Cl | NaHCO₃, dioxane/H₂O or Pyridine, CH₂Cl₂ | Readily available, well-established method. | Moisture and heat sensitive. total-synthesis.com |

| Fmoc-OSu | Base (e.g., NaHCO₃), aq. dioxane or DMF | More stable than Fmoc-Cl, reduces side reactions. total-synthesis.comwikipedia.org | May require longer reaction times. |

| Fmoc-N₃ | NaHCO₃, aq. dioxane | Alternative for specific applications. wikipedia.org | Azide (B81097) reagents can be explosive. total-synthesis.com |

Protection of Valinol Amino Group with Fmoc-Cl

Synthesis of this compound Precursors

The primary precursor for the synthesis of this compound is L-valinol itself. This chiral amino alcohol is not as commonly available as its parent amino acid, L-valine, and is therefore often synthesized in the laboratory.

L-valinol is produced by the reduction of the carboxylic acid group of L-valine. wikipedia.org Several reducing agents and methods are effective for this transformation.

A powerful and common method involves the use of lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). orgsyn.org L-valine is added portion-wise to a suspension of LiAlH₄, and the mixture is typically refluxed to drive the reaction to completion. orgsyn.org Subsequent quenching with water and sodium hydroxide (B78521) solution yields L-valinol after workup and purification by distillation, with reported yields around 73-75%. orgsyn.org

Another established method utilizes a borane-methyl sulfide (B99878) complex (BMS) in THF, often in the presence of boron trifluoride etherate. orgsyn.org The amino acid is refluxed with the reagents, followed by a methanol (B129727) quench to afford the amino alcohol. orgsyn.org

A milder and convenient alternative is the reduction using sodium borohydride (B1222165) (NaBH₄) and iodine (I₂) in THF. wikipedia.orgrsc.org This system forms a borane-THF complex in situ, which effectively reduces the carboxylic acid. This method has been successfully applied to produce L-valinol for subsequent immobilization on silica (B1680970) supports. rsc.org

Table 2: Summary of Reduction Methods for L-Valine to L-Valinol

| Reducing Agent System | Solvent | Typical Conditions | Yield | Reference(s) |

| Lithium Aluminum Hydride (LiAlH₄) | THF | Reflux | 73-75% | orgsyn.org |

| Borane-Methyl Sulfide (BMS) / BF₃·OEt₂ | THF | Reflux | ~44% | orgsyn.org |

| Sodium Borohydride (NaBH₄) / Iodine (I₂) | THF | Reflux | - | wikipedia.orgrsc.org |

| Zinc Borohydride (Zn(BH₄)₂) | THF | Reflux | - | google.com |

In some synthetic routes, it is advantageous to first protect the amino group of valinol with a different protecting group, such as the tert-butoxycarbonyl (Boc) group. N-Boc-Valinol can serve as a stable, isolable intermediate that can be used in various synthetic applications or later converted to this compound if needed. rsc.orgchemdad.com

The synthesis of N-Boc-Valinol is typically achieved by reacting L-valinol with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base. rsc.org This reaction efficiently yields the N-Boc protected amino alcohol. N-Boc-Valinol is a key intermediate in the synthesis of other molecules, for instance, it can be converted to a tosylate and subsequently undergo phosphinylation to create aminophosphine (B1255530) ligands. rsc.org The Boc group can be removed under acidic conditions, which are orthogonal to the base-labile Fmoc group. total-synthesis.com

The reduction of a Boc-protected valine ester using lithium borohydride is another pathway to access N-Boc-L-valinol. prepchem.com

Preparation of L-Valinol from L-Valine

Derivatization Strategies of this compound

This compound itself is a valuable building block, but it also serves as a starting material for the synthesis of various derivatives. These derivatives are often key intermediates for creating peptidomimetics and other complex molecules.

One important derivatization is the conversion of Fmoc-protected amino alcohols into Fmoc-protected amino azides . thieme-connect.com This transformation is crucial for the synthesis of oligomeric ureas and guanidines. A common method involves a two-step protocol: first, the alcohol group of this compound is converted into a good leaving group, such as an iodide, using reagents like triphenylphosphine (B44618) (PPh₃), imidazole, and iodine. This iodination step is mild and compatible with the Fmoc group. The resulting iodide is then displaced by an azide anion, typically from sodium azide (NaN₃) in a solvent like DMF, to yield the desired this compound azide. This two-step process avoids the use of the highly toxic hydrazoic acid required in alternative one-step Mitsunobu reactions. thieme-connect.com

This compound is also a component used in pre-column derivatization for the analysis of amino acids via High-Performance Liquid Chromatography (HPLC). lcms.cztandfonline.comshimadzu.comjasco-global.com It can be used alongside other derivatizing agents like o-phthalaldehyde (B127526) (OPA) to detect both primary and secondary amino acids with high sensitivity. jasco-global.com

Furthermore, this compound and its analogs can be incorporated into larger structures, such as in the solid-phase synthesis of peptides and peptidyl alcohols. uci.edu The reduction of Fmoc-amino acyl azides, prepared from the corresponding Fmoc-amino acids, using sodium borohydride is an efficient method to produce Fmoc-β-amino alcohols.

Table 3: Derivatization of this compound

| Derivative | Synthetic Strategy | Reagents | Application | Reference(s) |

| This compound Azide | Two-step: Iodination then Azide Substitution | 1. PPh₃, Imidazole, I₂2. NaN₃, DMF | Monomer for oligourea and oligoguanidine synthesis. | thieme-connect.com |

| Peptidyl Alcohols | Reduction of Fmoc-dipeptidyl acids | NaBH₄ | Building blocks for peptidomimetics. |

Synthesis of Fmoc-Protected Amino Alcohols

The foundational step in utilizing valinol in peptide synthesis is the protection of its amino group with the fluorenylmethoxycarbonyl (Fmoc) group. A common and efficient method for this transformation is the reduction of the corresponding Fmoc-amino acid azide.

Specifically, Fmoc-valine is first converted to its acyl azide derivative. This intermediate is then reduced using sodium borohydride in an aqueous medium. This reaction is typically rapid and proceeds to completion, yielding this compound. The process is outlined in the reaction scheme below:

Reaction Scheme for this compound Synthesis

Azide Formation: Fmoc-Valine is reacted to form Fmoc-Valine azide.

Reduction: The resulting azide is treated with aqueous sodium borohydride (NaBH₄) to yield this compound.

This method is advantageous due to its simplicity and high yield. Alternative approaches have also been explored, including methods that avoid the use of potentially hazardous azide intermediates. thieme-connect.de One such method involves the iodination of the amino alcohol followed by substitution with an azide source, though this is more commonly applied for the synthesis of amino azides from amino alcohols. thieme-connect.de

Incorporation into Peptide Chains via Coupling Reactions

This compound, once synthesized, can be incorporated into growing peptide chains through standard solid-phase peptide synthesis (SPPS) techniques. uci.edu The general process involves two main steps: the deprotection of the N-terminal Fmoc group of the resin-bound peptide and the subsequent coupling of the activated Fmoc-amino acid. uci.edu

The incorporation of this compound follows this established protocol. The hydroxyl group of valinol does not typically interfere with the standard coupling reactions. The process can be summarized as follows:

Fmoc Deprotection: The Fmoc group on the N-terminus of the peptide chain attached to the solid support is removed, usually with a solution of piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF). uci.eduiris-biotech.de This exposes a free amine.

Activation and Coupling: The carboxylic acid of the incoming Fmoc-amino acid (or in this context, a peptide fragment to be coupled with this compound) is activated using a coupling reagent. Common activating agents include HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA). uci.eduresearchgate.net The activated amino acid is then added to the resin, forming a new peptide bond with the exposed amine. uci.edu

Formation of Thioamide Derivatives from Valinol

Thioamides, where the amide oxygen is replaced by sulfur, are valuable modifications in peptide chemistry. Thioamide derivatives of valinol can be synthesized, often starting from the corresponding amide. mdpi.com A common method for this thionation reaction is the use of Lawesson's reagent. mdpi.comnih.gov

The general synthetic route involves:

Amide Formation: A suitably N-protected proline is coupled with valinol to form the corresponding amide. mdpi.com

Thionation: The resulting amide is then treated with Lawesson's reagent to convert the amide carbonyl to a thioamide. mdpi.com

It has been noted that for β-branched amino acids like valine, thionation with P₄S₁₀ can be more efficient and result in higher yields compared to Lawesson's reagent. nih.gov

Functionalization of the Hydroxyl Group

The hydroxyl group of this compound offers a site for further functionalization, allowing for the introduction of various chemical moieties. One notable transformation is the conversion of the hydroxyl group to an azide. This can be achieved through a two-step process: thieme-connect.de

Iodination: The Fmoc-protected amino alcohol is treated with triphenylphosphine (PPh₃) and iodine in the presence of imidazole. This converts the hydroxyl group into a more reactive iodide. thieme-connect.de

Azide Substitution: The resulting iodide is then reacted with sodium azide (NaN₃) in a solvent like DMF to yield the corresponding Fmoc-protected amino azide. thieme-connect.de

This method provides a route to amino azides, which are key intermediates for creating oligomeric ureas and guanidines, without the need to handle toxic hydrazoic acid. thieme-connect.de The azido (B1232118) group itself is stable under the conditions used for Fmoc deprotection and peptide coupling, making it a useful orthogonal protecting group for side-chain modifications. sigmaaldrich.com

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly, or "green," synthetic methods in peptide chemistry. ub.edu This includes the synthesis of Fmoc-protected amino acids and their subsequent use in peptide synthesis.

A notable green approach for the Fmoc protection of amines and amino alcohols involves conducting the reaction in aqueous media without the need for a catalyst. rsc.orgresearchgate.net This method has been shown to be effective for a variety of substrates, including amino alcohols, and offers several advantages: researchgate.net

Use of Water as a Solvent: It replaces hazardous organic solvents like halogenated hydrocarbons. researchgate.net

Catalyst-Free Conditions: It simplifies the reaction setup and purification. researchgate.net

High Chemoselectivity: The reaction selectively protects the amino group even in the presence of other nucleophilic groups like hydroxyls. researchgate.net

Ease of Isolation: The products can often be isolated by simple filtration. rsc.org

Furthermore, the search for greener solvents for solid-phase peptide synthesis (SPPS) has identified alternatives to commonly used solvents like DMF and dichloromethane (DCM), which have toxicity concerns. rsc.orgacs.org Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and propylene (B89431) carbonate have been investigated as potential replacements for coupling and deprotection steps. rsc.orgacs.org The use of agro-waste derived solvents is also being explored. nih.gov These advancements aim to reduce the environmental impact of peptide synthesis, including the production of peptides containing this compound. ub.edu

Applications of Fmoc Valinol in Complex Molecular Synthesis

Fmoc-Valinol in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely adopted orthogonal protection scheme within SPPS. peptide.comiris-biotech.de this compound, an amino alcohol derivative, serves as a specialized building block in this methodology. advancedchemtech.com Its incorporation into a peptide chain is facilitated by the Fmoc group protecting its amino function, while its hydroxyl group allows for the creation of unique C-terminal modifications, deviating from the standard carboxylic acid terminus. researchgate.netemorychem.science The use of Fmoc-based strategies, as opposed to Boc-based methods, is often preferred due to the milder conditions required for deprotection, which preserves a wider range of sensitive functional groups and linkers. peptide.comnih.gov

Role as an N-terminal Protecting Group for Amino Acids

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino function of amino acids and their derivatives, such as valinol. wikipedia.org In the context of this compound, the Fmoc group masks the nucleophilicity of the valinol amine. This protection is crucial during the coupling step of SPPS, preventing the amine from engaging in unwanted side reactions or self-polymerization when the subsequent amino acid in the sequence is activated for coupling. peptide.com

The Fmoc group's stability under acidic and neutral conditions ensures it remains intact during the coupling reactions and the cleavage of many acid-labile side-chain protecting groups. chempep.com This orthogonality is a fundamental principle of the Fmoc/tBu strategy, allowing for the selective removal of the N-terminal Fmoc group without disturbing other protecting groups or the linkage of the peptide to the solid support resin. iris-biotech.denih.gov

Cleavage Mechanisms of the Fmoc Group in SPPS

The removal, or cleavage, of the Fmoc group is a critical step that is repeated throughout the elongation of the peptide chain. The mechanism is a base-catalyzed β-elimination reaction. peptide.commdpi.com A secondary amine, most commonly piperidine (B6355638) in a 20-50% solution with a polar aprotic solvent like N,N-dimethylformamide (DMF), is used as the base. wikipedia.orggoogle.com

The process unfolds in two main steps:

Proton Abstraction: The base abstracts the acidic proton from the C9 position of the fluorenyl ring system. peptide.commdpi.com

β-Elimination: This abstraction leads to a β-elimination, which releases the free amine of the peptide, carbon dioxide, and a highly reactive electrophile called dibenzofulvene (DBF). peptide.comgoogle.com

The liberated DBF can react with the newly deprotected peptide amine in an undesirable side reaction. To prevent this, the secondary amine used for deprotection (e.g., piperidine) also acts as a scavenger, trapping the DBF to form a stable adduct. peptide.commdpi.com While piperidine is standard, other bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used for faster or more difficult deprotections, often in combination with a scavenger. chempep.compeptide.com

| Reagent | Typical Concentration | Solvent | Characteristics |

| Piperidine | 20-50% | DMF or NMP | Standard reagent; acts as both base and scavenger. wikipedia.orggoogle.com |

| 4-Methylpiperidine | 20% | NMP or DMF | Used as a less toxic alternative to piperidine. nih.goviris-biotech.de |

| Piperazine | 20-40% | DMF | Effective alternative, can offer different solubility for the DBF adduct. mdpi.com |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2-5% | DMF or NMP | Much stronger, non-nucleophilic base for very fast or difficult cleavages. peptide.com Requires a separate scavenger (e.g., piperidine). peptide.com |

Integration into Difficult Sequence Peptide Synthesis

"Difficult sequences" in SPPS are stretches of amino acids that are prone to forming stable secondary structures or intermolecular aggregation on the solid support. peptide.comnih.gov This aggregation can hinder solvent and reagent access, leading to incomplete Fmoc deprotection and poor coupling yields, ultimately resulting in deletion sequences and low purity of the final product. nih.gov

Several strategies are employed to disrupt aggregation and improve synthesis fidelity:

Special Solvents: Using a 1:1 mixture of DMF/DMSO has been shown to be effective in overcoming aggregation for coupling certain residues. luxembourg-bio.com

Chaotropic Agents: The addition of certain salts can disrupt hydrogen bonding networks.

Elevated Temperatures: Performing couplings at higher temperatures can help break up secondary structures.

Advanced Coupling Reagents: Using highly efficient activators like HATU, HCTU, or COMU can accelerate coupling kinetics, which is beneficial for hindered junctions. luxembourg-bio.com Studies have compared various activators, finding HATU and HCTU to be highly effective even with short coupling times. luxembourg-bio.com

Pseudoprolines: Introducing dipeptides containing a temporary, structure-disrupting thiazolidine (B150603) ring (a pseudoproline) can prevent aggregation. csic.es

While this compound itself is a single building block, its incorporation into a difficult sequence would necessitate the use of these optimized conditions to ensure both its successful coupling and the subsequent deprotection of its Fmoc group. csic.es

Use in C-Terminal Modified Peptide Synthesis

A primary application of this compound is in the synthesis of peptides with C-terminal modifications, specifically peptide alcohols. emorychem.science Standard SPPS on resins like Wang or Rink Amide yields a peptide with a C-terminal carboxylic acid or amide, respectively. peptide.com To create a peptide alcohol, a building block like this compound can be attached to a suitable resin (e.g., 2-chlorotrityl chloride resin) via its hydroxyl group. However, a more common strategy involves attaching an amino acid to the resin first and then building the peptide chain, culminating with the coupling of this compound as the final N-terminal residue. After cleavage from the resin, the peptide would have a C-terminal valinol instead of valine.

More advanced strategies utilize Fmoc-protected amino alcohols to create unique peptide structures. For example, a strategy reported by the Raj group involves modifying a C-terminal serine to a cyclic urethane, which activates the peptide backbone for displacement by various nucleophiles, including alcohols, to generate C-terminally modified peptides. emorychem.science Another approach involves synthesizing a peptide on the solid support and then coupling it to a C-terminal fragment like valinol in solution or through specialized linkers. researchgate.net These methods provide access to a class of peptides with altered pharmacokinetic properties and biological activities. emorychem.science

Automated and Manual SPPS Protocols Utilizing this compound

The Fmoc/tBu strategy is well-suited for both manual and automated SPPS. nih.govbeilstein-journals.org The repetitive nature of the synthesis cycle—deprotection, washing, coupling, washing—lends itself to automation. iris-biotech.de

Manual SPPS is often performed in glass reaction vessels with a fritted glass filter, allowing for the addition of reagents and solvents, mixing (by shaking or bubbling nitrogen), and subsequent removal by filtration. uci.edu It offers flexibility for troubleshooting and optimizing syntheses on a small scale.

Automated SPPS utilizes computer-controlled synthesizers that perform all the fluid transfers, mixing, and reaction timing. beilstein-journals.org A key advantage of the Fmoc strategy in automated systems is the ability to monitor the completion of the deprotection step in real-time. The dibenzofulvene-piperidine adduct has a strong UV absorbance, allowing a spectrophotometer to quantify its release and confirm that the Fmoc group has been fully removed before proceeding to the next coupling step. nih.goviris-biotech.de

A typical synthesis cycle for adding one amino acid (or a derivative like this compound) is outlined below:

| Step | Manual Protocol Example uci.edu | Automated Protocol Example csic.esbeilstein-journals.org | Purpose |

| 1. Swelling | Swell resin in DMF for 1 hour. | Resin is swollen in DMF. | Prepares the resin polymer matrix for synthesis. |

| 2. Deprotection | Add 20% piperidine in DMF, rock for 20-30 min. | Treat with 20% piperidine in DMF (e.g., 1 x 1 min, 1 x 7 min). | Removes the N-terminal Fmoc group. |

| 3. Washing | Wash resin 3-5 times with DMF, then with DCM and DMF. | Automated washing with DMF (e.g., 5-7 times). | Removes excess deprotection reagent and byproducts. |

| 4. Coupling | Add pre-activated Fmoc-amino acid (e.g., with HATU/DIPEA) in DMF, rock for 1-4 hours. | Deliver activated Fmoc-amino acid (e.g., 5 eq) and coupling reagents (e.g., DIC/OxymaPure). | Forms the new peptide bond. |

| 5. Washing | Wash resin 3-5 times with DMF. | Automated washing with DMF (e.g., 5 times). | Removes excess activated amino acid and coupling reagents. |

| 6. Repeat | Return to Step 2 for the next cycle. | The system automatically begins the next cycle. | Elongates the peptide chain. |

In Situ Fmoc Removal Strategies in SPPS

In an effort to make peptide synthesis more sustainable and efficient, "in situ" Fmoc removal protocols have been developed. peptide.comcsic.es These strategies aim to reduce the significant amount of solvent waste generated by the multiple washing steps in conventional SPPS protocols. researchgate.nettandfonline.com

The core concept of in situ deprotection is to combine the coupling and deprotection steps. peptide.com After the coupling reaction is complete, instead of filtering and washing, the deprotection reagent (e.g., piperidine or 4-methylpiperidine) is added directly to the coupling reaction vessel. csic.esresearchgate.net Research has shown that the deactivation of the excess activated amino acid ester in the coupling cocktail is faster than the Fmoc removal, which prevents the undesirable double incorporation of the amino acid. peptide.comcsic.es

This approach significantly reduces the number of filtration and washing steps, leading to substantial savings in solvent, time, and reagent usage. researchgate.netresearchgate.net Further refinements include adding a small amount of a weak acid, like OxymaPure, to the washing solvent to ensure the complete removal of the basic deprotection agent before the next coupling cycle begins. peptide.comtandfonline.com These sustainable protocols represent a significant evolution in SPPS, making the process greener without compromising the quality of the synthesized peptide. tandfonline.com

This compound as a Building Block for Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced metabolic stability, increased bioavailability, and specific conformational preferences. The replacement of the labile amide bond is a common strategy in peptidomimetic design. This compound serves as a key precursor for the synthesis of pseudopeptides, where the typical peptide linkage is replaced by alternative chemical moieties. chinesechemsoc.orgmdpi.com

The synthesis of pseudopeptides often relies on solid-phase synthesis techniques, where this compound can be readily incorporated. mdpi.com In one approach, N-Fmoc-amino alcohols like Fmoc-L-valinol are anchored to a resin support. researchgate.net This allows for the subsequent elaboration of the peptide chain, where the valinol residue introduces a modification at the C-terminus. The hydroxyl group of valinol can be further functionalized to create various amide bond isosteres. For instance, the synthesis of peptidosulfonamides, where the amide bond is replaced by a sulfonamide linkage, can be achieved using Fmoc-protected amino acid derivatives. chinesechemsoc.orgmdpi.com This modification significantly alters the electronic and hydrogen-bonding properties of the peptide backbone, often leading to increased resistance to enzymatic degradation.

Controlling the three-dimensional structure of a peptide is critical for its interaction with biological targets. This compound is instrumental in the creation of conformationally constrained peptide analogs. The introduction of the valinol unit can disrupt or stabilize secondary structures like α-helices and β-sheets.

One strategy involves the synthesis of pseudoproline (ΨPro) dipeptides, which can be derived from amino alcohols like valinol. mdpi.com These pseudoproline systems act as "turn-inducers," effectively forcing the peptide chain to adopt a specific bend. This is particularly useful in mimicking the receptor-bound conformation of a native peptide, thereby enhancing its potency and selectivity. The synthesis of these constrained analogs is often accomplished using Fmoc-based solid-phase peptide synthesis, where the pseudoproline dipeptide building block is incorporated into the growing peptide chain. mdpi.com The use of such building blocks has been shown to be highly effective in overcoming aggregation issues during the synthesis of long and difficult peptide sequences.

| Peptide Modification | Building Block | Synthetic Strategy | Key Outcome | Reference |

| Pseudopeptide Synthesis | Fmoc-L-Valinol | Solid-Phase Synthesis | Introduction of amide bond isosteres for enhanced stability. | chinesechemsoc.orgresearchgate.net |

| Conformationally Constrained Analogs | Pseudoproline dipeptides (derived from Valinol) | Fmoc Solid-Phase Peptide Synthesis | Induction of specific turns to mimic bioactive conformations. | mdpi.com |

Design and Synthesis of Pseudopeptides

This compound in Asymmetric Catalysis

While the primary application of the Fmoc protecting group is in peptide synthesis, the chiral backbone of this compound makes it a valuable precursor for the development of chiral organocatalysts. These small organic molecules can catalyze asymmetric reactions with high enantioselectivity, offering a powerful alternative to traditional metal-based catalysts.

Valinol, the deprotected form of this compound, is a common chiral scaffold for the synthesis of a variety of organocatalysts. rsc.org The amino and hydroxyl groups of valinol provide convenient handles for chemical modification, allowing for the facile synthesis of catalyst libraries. For example, proline-valinol thioamide derivatives have been developed and shown to be effective catalysts. researchgate.net The synthesis of these catalysts often involves the reaction of L-proline with L-valinol. While not directly using this compound in the final catalytic step, the synthesis of the valinol starting material can be derived from the deprotection of this compound.

Furthermore, valinol has been used to create chiral ligands for metal-catalyzed reactions and to functionalize solid supports, such as metal-organic frameworks (MOFs), to generate heterogeneous chiral catalysts. chinesechemsoc.org In one instance, valinol was grafted onto an aldehyde-containing MOF through a condensation reaction, followed by coordination with an iron(II) source to create a chiral catalyst for the enantioselective reduction of ketones. chinesechemsoc.org

One of the most significant applications of valinol-derived organocatalysts is in the direct asymmetric aldol (B89426) reaction. This reaction forms a carbon-carbon bond and creates a new stereocenter, making it a fundamental transformation in organic synthesis. Proline-valinol thioamide catalysts have demonstrated high efficiency and enantioselectivity in the aldol reaction between various aldehydes and ketones. researchgate.net For example, in the reaction of 2-nitrobenzaldehyde (B1664092) with acetone, a catalyst loading of only 2 mol% was sufficient to achieve up to 96% enantiomeric excess (ee). researchgate.net Similarly, excellent diastereoselectivity (anti/syn: 99/1) and enantioselectivity (99% ee) were obtained in the reaction of 3-nitrobenzaldehyde (B41214) with cyclohexanone (B45756) in water. researchgate.net

| Aldehyde | Ketone | Catalyst Loading (mol%) | Enantiomeric Excess (ee) | Diastereomeric Ratio (anti/syn) | Reference |

| 2-Nitrobenzaldehyde | Acetone | 2 | up to 96% | N/A | researchgate.net |

| 3-Nitrobenzaldehyde | Cyclohexanone | 2 | 99% | 99/1 | researchgate.net |

The mechanism of catalysis by valinol-derived organocatalysts often involves the formation of an enamine intermediate between the catalyst and the ketone donor. In the case of proline-valinol thioamides, the proline moiety is believed to form the enamine, while the valinol part, specifically the thioamide and hydroxyl groups, participates in a hydrogen-bonding network to orient the aldehyde acceptor. researchgate.net This dual activation, where the nucleophilicity of the ketone is increased and the electrophilicity of the aldehyde is enhanced, leads to a highly organized transition state that dictates the stereochemical outcome of the reaction. The higher acidity of the thioamide NH group compared to a standard amide is thought to contribute to the enhanced selectivity observed with these catalysts. researchgate.net

The steric bulk of the valinol side chain also plays a crucial role in creating a chiral pocket that effectively shields one face of the enamine, leading to the preferential formation of one enantiomer of the aldol product. The primary hydroxyl group of the valinol component has also been identified as a key feature, challenging previous assumptions that secondary or tertiary alcohols were necessary for high catalytic activity in similar prolinamide-based systems. researchgate.net

Application in Direct Aldol Reactions

This compound in the Synthesis of Chiral Ligands

The inherent chirality of valinol, derived from the natural amino acid L-valine, makes it a valuable precursor for the development of chiral ligands used in asymmetric catalysis. wikipedia.orgrsc.org These ligands are crucial for controlling the stereochemical outcome of chemical reactions, enabling the synthesis of specific enantiomers of a target molecule. The primary role of valinol in this context is to serve as a chiral scaffold for creating ligands such as those used in metal-catalyzed reactions, including palladium-catalyzed allylic substitutions and copper-catalyzed 1,4-additions. rsc.org

Fmoc-protected amino acids, including derivatives conceptually related to this compound, are increasingly used to construct sophisticated catalytic systems. A notable application is in the creation of Metal-Organic Frameworks (MOFs) that house single-site chiral catalysts. In this approach, N-Fmoc-protected amino acids like L-valine are grafted onto a MOF support, such as UIO-68-NH₂, through amide coupling. chinesechemsoc.org This process introduces chiral centers and coordination sites into the MOF's pores. chinesechemsoc.org After deprotection of the Fmoc-group, these sites can be metalated, for example with iron, to create a heterogeneous catalyst with defined, chirally-active centers that mimic the active sites of enzymes. chinesechemsoc.org This methodology highlights how the Fmoc group serves as a critical tool for the controlled installation of chiral moieties derived from amino acids and their alcohol counterparts into advanced catalytic structures.

The synthesis of chiral ligands often begins with the base amino alcohol, such as L-valinol. rsc.org The amino group is typically protected (e.g., with a Boc group, a precursor step before potential Fmoc-protection) before further modification and phosphinylation to yield β-aminophosphine ligands. rsc.org The stability and ease of handling of these compounds make them attractive for developing libraries of chiral ligands. rsc.org this compound fits into this synthetic strategy as a stable, protected chiral building block, ready for incorporation into larger ligand frameworks or for solid-phase synthesis approaches where the Fmoc group's specific cleavage conditions are advantageous.

| Precursor | Ligand/Catalyst Type | Application Area | Key Feature |

| L-Valinol | β-Aminophosphines | Asymmetric Catalysis | Chiral scaffold for metal coordination. rsc.org |

| Valinol | Chiral Oxazolines | Asymmetric Catalysis | Widely used ligands for various transformations. wikipedia.org |

| N-Fmoc-L-valine | MOF-based Catalysts | Heterogeneous Asymmetric Catalysis | Fmoc group enables grafting onto MOF supports. chinesechemsoc.org |

This compound in the Development of Supramolecular Structures

The field of supramolecular chemistry focuses on systems composed of multiple molecules held together by non-covalent interactions. Fmoc-amino acid derivatives are prominent building blocks in this area due to their capacity for self-assembly into well-ordered, functional nanostructures. acs.orgchinesechemsoc.org This self-assembly is primarily driven by a combination of π-π stacking interactions between the aromatic fluorenyl groups, hydrogen bonding, and hydrophobic interactions. nih.govnih.gov

The self-assembly of Fmoc-amino acid derivatives is a hierarchical process where individual molecules (monomers) associate to form higher-order structures like nanofibers, ribbons, and sheets. nih.govacs.org The Fmoc group is a potent driver of this phenomenon. Its large, planar, and aromatic nature facilitates strong π-π stacking, which acts as the primary organizing force, leading to the formation of one-dimensional structures. acs.org

The process is also governed by hydrogen bonds between the amino acid or amino alcohol backbones and hydrophobic interactions involving the amino acid side chains. mdpi.com For instance, studies on Fmoc-phenylalanine (Fmoc-Phe) show that it self-assembles into fibrillar networks stabilized by both π-π interactions and unidirectional hydrogen bonding. acs.org In contrast, derivatives lacking the ability to form these specific hydrogen bonds may assemble into different architectures, such as two-dimensional nanosheets. acs.org The balance between these non-covalent forces dictates the final morphology and stability of the resulting supramolecular structure. nih.gov

The specific amino acid or amino alcohol attached to the Fmoc moiety modulates the assembly process. Aromatic residues like phenylalanine and tyrosine can contribute additional π-π stacking, while aliphatic residues like leucine (B10760876) or valine (and by extension, valinol) contribute through hydrophobic effects. nih.govmdpi.com

Table 1: Key Non-Covalent Interactions in the Self-Assembly of Selected Fmoc-Derivatives

| Fmoc-Derivative | Primary Driving Interactions | Resulting Structures |

|---|---|---|

| Fmoc-Phenylalanine | π-π stacking (Fmoc & Phenyl rings), Hydrogen bonding | Nanofibers, Hydrogels. acs.orgmdpi.com |

| Fmoc-Tryptophan | π-π stacking, Hydrogen bonding (Indole ring) | Stable aggregates, Nanofibers. acs.org |

| Fmoc-Tyrosine | π-π stacking, Hydrogen bonding (OH group) | Fibrillar structures, Hydrogels. mdpi.com |

A significant outcome of the self-assembly of many Fmoc-amino acid derivatives is the formation of supramolecular hydrogels. These materials consist of a three-dimensional network of self-assembled nanofibers that entraps a large volume of water, leading to a gel-like state. nih.gov The process is a classic example of bottom-up nanofabrication, where molecular-level interactions give rise to a macroscopic material. chinesechemsoc.org

The formation of these hydrogels can often be triggered by a change in environmental conditions, such as pH or temperature, or by using a solvent-switching technique. rsc.org For many Fmoc-amino acids, which have a terminal carboxylic acid group, adjusting the pH from basic (where the molecules are soluble deprotonated carboxylates) to acidic initiates self-assembly and gelation. rsc.org The protonation of the carboxylate group reduces electrostatic repulsion and promotes the hydrogen bonding necessary for fiber formation. rsc.org

The mechanical properties and stability of the resulting hydrogels can be tuned by modifying the molecular structure of the building block or by co-assembling two or more different derivatives. nih.gov Co-assembly can introduce more complex and stable cross-links within the fibrillar network, enhancing the gel's rheological performance. nih.gov For example, co-assembling Fmoc-lysine with Fmoc-glutamic acid has been shown to produce hydrogels with improved characteristics compared to the individual components. nih.gov While not extensively documented for this compound specifically, its structural similarity to other gel-forming Fmoc-amino alcohols and acids suggests a strong potential for it to participate in similar self-assembly and hydrogelation phenomena.

Table 2: Properties of Hydrogels from Fmoc-Amino Acid Derivatives

| Gelator | Trigger for Gelation | Reported Minimum Gelation Concentration (MGC) | Application/Feature |

|---|---|---|---|

| Fmoc-Pentafluorophenylalanine | Solvent Switch (DMSO/Water) | 0.1 wt% | Forms rigid gels rapidly. |

| Fmoc-Phenylalanine | pH change / Solvent Switch | ~0.2 wt% | Well-studied for drug delivery and antibacterial applications. beilstein-journals.org |

| Fmoc-Tyrosine | pH change / Enzymatic | < 0.2 wt% | Forms metastable gels that can transition to crystals. mdpi.com |

Mechanistic and Theoretical Investigations of Fmoc Valinol Chemistry

Reaction Mechanisms in Fmoc-Valinol Transformations

Understanding the reaction mechanisms involved in the chemical manipulation of this compound is critical for optimizing synthetic protocols and minimizing side reactions. This subsection details the mechanistic pathways of key transformations.

Detailed Mechanisms of Fmoc Deprotection

The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of its application in synthesis, particularly in solid-phase peptide synthesis (SPPS). The deprotection of this compound proceeds via a base-catalyzed β-elimination, specifically an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. nih.govmdpi.com

The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl group by a base, most commonly a secondary amine like piperidine (B6355638). nih.govchempep.com This deprotonation is the rate-determining step and results in the formation of a resonance-stabilized fluorenyl anion. rsc.org This anion is aromatic, fulfilling Hückel's rule with 14 π-electrons, which contributes to the lability of the C9-proton. rsc.org

The stabilized carbanion then undergoes elimination, cleaving the C-O bond of the carbamate (B1207046) and releasing the highly reactive electrophile, dibenzofulvene (DBF), along with carbon dioxide and the deprotected valinol. The secondary amine, typically used in excess, serves a dual purpose: it not only acts as the base for the initial proton abstraction but also functions as a scavenger for the liberated DBF. nih.govresearchgate.net Piperidine, for instance, rapidly adds to DBF via a Michael-type addition to form a stable, soluble adduct that is easily washed away, preventing unwanted side reactions of DBF with the newly liberated amine of the valinol or other nucleophiles in the reaction mixture. researchgate.netscielo.org.mx

The kinetics of Fmoc deprotection are rapid. Studies on the closely related Fmoc-Val-OH have shown that deprotection with 20% piperidine in dimethylformamide (DMF) is extremely efficient, with a half-life (t₁/₂) of approximately 6-7 seconds. rsc.org This implies that for practical purposes, the deprotection is virtually complete within a few minutes. researchgate.netscielo.org.mx

Table 1: Kinetic Data for Fmoc-Deprotection of Fmoc-Val-OH with Piperidine in DMF

| Piperidine Concentration (% v/v) | Time (min) | Fmoc Group Elimination (%) | Half-life (t₁/₂) |

| 1% | 1 | 5.2 | Not Reported |

| 1% | 3 | 33.4 | Not Reported |

| 1% | 5 | 49.6 | Not Reported |

| 2% | 1 | 12.9 | Not Reported |

| 2% | 3 | 63.3 | Not Reported |

| 2% | 5 | 87.9 | Not Reported |

| 5% | 3 | >99 | Not Reported |

| 20% | 1.5 | 99.99 | ~7 s rsc.org |

Data adapted from studies on Fmoc-Val-OH, a close structural analog of this compound. researchgate.netscielo.org.mx

Nucleophilic Substitution and Peptide Bond Formation Mechanisms

When this compound is used in peptide synthesis, its free hydroxyl group can be involved in forming ester linkages, or more commonly, the Fmoc-protected amino alcohol acts as a precursor to other functional groups. In the context of creating a peptide bond where a different amino acid is to be attached to the nitrogen of valinol (after Fmoc deprotection), the fundamental reaction is a nucleophilic acyl substitution. uniurb.it

For peptide bond formation to occur efficiently, the carboxyl group of the incoming amino acid must be "activated" to make it a better electrophile. This is because the carboxylate itself is a poor leaving group. mdpi.com Activation is typically achieved using coupling reagents such as carbodiimides (e.g., DCC, DIC) or, more commonly in modern synthesis, phosphonium (B103445) (e.g., PyBOP) or aminium/uronium salts (e.g., HBTU, HATU). uniurb.it

The general mechanism involving a uronium reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) proceeds as follows:

Activation: The coupling reagent reacts with the carboxylic acid of the incoming N-protected amino acid. In the case of HATU, it rapidly forms a highly reactive O-acylisourea intermediate. This is often followed by an intramolecular reaction with the triazole nitrogen to form a more stable and highly reactive HOAt (1-hydroxy-7-azabenzotriazole) active ester. mdpi.com

Nucleophilic Attack: The free amino group of the deprotected valinol (or its derivative on a solid support) then acts as a nucleophile, attacking the carbonyl carbon of the activated ester.

Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the activated leaving group (e.g., HOAt), thereby forming the new, stable amide (peptide) bond. uniurb.it

The entire process requires the presence of a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, to neutralize the protonated amine of the incoming component and to facilitate the activation and coupling steps. bachem.com

Epimerization Pathways in Fmoc-Based Synthesis

Epimerization, the change in configuration at a single stereocenter, is a significant potential side reaction in peptide synthesis, particularly for chiral amino acids. For derivatives of valine, the stereocenter is the α-carbon (Cα). While urethane-based protecting groups like Fmoc generally suppress racemization, the risk is not entirely eliminated, especially under certain conditions. chempep.combachem.com

There are two primary mechanisms through which epimerization can occur during Fmoc-based synthesis:

Oxazolone (B7731731) Formation: This is the most common pathway. It occurs when the C-terminal carboxyl group of an activated amino acid or peptide attacks the preceding amide carbonyl. This intramolecular cyclization forms a 5(4H)-oxazolone intermediate. The Cα proton of this oxazolone is highly acidic and can be readily abstracted by base. Tautomerization to the aromatic oxazole (B20620) leads to a complete loss of stereochemical information at the Cα position. Subsequent nucleophilic attack on the oxazolone by an amine (e.g., the N-terminus of another peptide chain) can occur from either face, leading to a mixture of D and L products. mdpi.comnih.gov This pathway is particularly relevant when coupling peptide fragments or when using highly activating coupling reagents. The use of additives like HOBt or HOAt can mitigate this by competing with the intramolecular cyclization to form active esters instead. mdpi.com

Direct Enolization: A second, less common pathway involves the direct abstraction of the Cα proton by a base to form an enolate intermediate. Reprotonation of this planar enolate can occur from either side, leading to epimerization. This mechanism is more prevalent for amino acids with electron-withdrawing groups on the side chain or for residues prone to deprotonation. While the alkyl side chain of valine is not strongly electron-withdrawing, prolonged exposure to basic conditions, such as during the Fmoc deprotection step, can increase the risk of epimerization, especially for sterically hindered couplings that require longer reaction times or stronger bases. chempep.comresearchgate.net The base-catalyzed epimerization of the D-valine portion has been studied in the biosynthesis of actinomycin (B1170597) D, highlighting the susceptibility of this residue to stereochemical inversion under specific catalytic conditions. researchgate.net

Conformational Analysis of this compound and its Derivatives

The biological activity and chemical reactivity of molecules like this compound are intrinsically linked to their three-dimensional structure and conformational flexibility. This subsection discusses the experimental and theoretical approaches used to investigate the conformational preferences of this compound and related compounds.

Spectroscopic Methods for Conformational Elucidation (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for studying the conformation of molecules in solution. rsc.org For this compound, ¹H NMR provides a wealth of information. Key parameters for conformational analysis include:

Chemical Shifts (δ): The chemical shifts of protons, particularly those on the backbone (NH, Cα-H, Cβ-H) and the side chain, are sensitive to the local electronic environment, which is dictated by the molecular conformation.

Coupling Constants (J): Vicinal coupling constants (³J), such as ³J(HN,CαH), are related to the dihedral angle between the coupled nuclei via the Karplus equation. Measuring these coupling constants can provide quantitative information about the backbone torsion angle φ.

Studies on related Fmoc-protected amino alcohols and dipeptides have demonstrated the utility of these methods. rsc.orgresearchgate.netacademie-sciences.fr For instance, low-temperature dynamic NMR studies can be employed to "freeze out" different conformers that are in rapid equilibrium at room temperature, allowing for their individual characterization. researchgate.net In some cases, solvents like trifluoroethanol (TFE) are used to stabilize secondary structures, which might otherwise be too transient to observe, although this can also perturb the natural conformational equilibrium. chempep.com

A general NMR protocol has been described for determining the absolute configuration of 1,2-amino alcohols by analyzing the ¹H NMR spectra of their derivatives, showcasing the power of NMR to resolve detailed stereochemical and conformational questions. rsc.org

Computational Approaches for Conformational Studies

Complementing experimental techniques, computational chemistry provides powerful tools to explore the conformational landscape of molecules like this compound. These methods can predict stable conformers, estimate their relative energies, and simulate their dynamic behavior.

Systematic or Stochastic Conformational Searches: These algorithms systematically or randomly vary the torsion angles of rotatable bonds (e.g., in the valine side chain and the linker to the Fmoc group) to generate a large number of possible conformations. The energy of each conformation is then calculated and minimized using molecular mechanics force fields (e.g., AMBER, GROMOS, CHARMM). This process identifies low-energy conformers and maps out the potential energy surface. acs.org

Molecular Dynamics (MD) Simulations: MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of the molecule's movement over time. This allows for the study of conformational dynamics and the sampling of different conformational states. MD simulations can be performed in a vacuum or, more realistically, with an explicit or implicit solvent model to account for environmental effects. nih.govresearchgate.net

Quantum Mechanics (QM) Calculations: For higher accuracy, the energies and geometries of a few key conformers identified by molecular mechanics can be recalculated using QM methods, such as Density Functional Theory (DFT) or ab initio methods. researchgate.net These calculations provide more accurate descriptions of electronic effects, such as intramolecular hydrogen bonding, which can be a significant factor in determining the preferred conformation of amino alcohols. researchgate.net

Computational studies on N-acylated amino alcohols have investigated how factors like intramolecular hydrogen bonding and solvent effects influence conformational preferences. researchgate.netnih.gov For example, analysis of ethane-1,2-diol, a simple analog, shows that conformations stabilized by intramolecular hydrogen bonds can be local energy minima. acs.org Such computational approaches are invaluable for rationalizing experimental observations and for predicting the structural properties of this compound and its derivatives.

Influence of Solvent and Non-Covalent Interactions on Conformation

The conformation of this compound, like other Fmoc-protected amino derivatives, is significantly influenced by its environment, particularly the solvent and the presence of non-covalent interactions. The interplay of these factors dictates the three-dimensional structure of the molecule, which in turn affects its reactivity and self-assembly properties.

The solvent's polarity plays a critical role in the conformational preferences of molecules containing both hydrogen bond donors and acceptors. In polar protic solvents, there is a higher propensity for the solvent molecules to form hydrogen bonds with the amide and hydroxyl groups of this compound. This can disrupt intramolecular hydrogen bonds that might otherwise stabilize a more compact conformation. Conversely, in non-polar, aprotic solvents, intramolecular hydrogen bonding is more favored, potentially leading to more defined secondary structures.

Studies on related Fmoc-amino acids have demonstrated that solvent composition can control the morphology of self-assembled structures, transitioning between fibers, and other aggregates. For instance, in a tetrahydrofuran (B95107) (THF)/water system, the morphology of self-assembled Fmoc-amino acids changes with varying water content, indicating a delicate balance between hydrophobic and hydrophilic interactions. total-synthesis.comresearchgate.net The self-assembly process is driven by a combination of non-covalent interactions, including π-π stacking of the fluorenyl groups, hydrogen bonding between the amide and hydroxyl moieties, and van der Waals forces. researchgate.netuni-wuppertal.de The disruption of these interactions by certain solvents or additives can prevent or alter the nature of the self-assembly. total-synthesis.com

The conformational preferences of N-acyl amides are also influenced by the solvent. In some cases, the presence of a competing hydrogen bond acceptor in the solvent can favor a trans isomer over a cis isomer. nobelprize.org While this compound itself has not been the subject of extensive conformational studies in various solvents, the principles derived from related compounds suggest that its three-dimensional structure is a dynamic equilibrium of conformers, the distribution of which is highly dependent on the surrounding medium.

| Interaction Type | Role in this compound Conformation | Influencing Factors |

| Hydrogen Bonding | Stabilizes both intramolecular and intermolecular structures. Key to self-assembly into larger aggregates. | Solvent polarity, presence of other H-bond donors/acceptors. |

| π-π Stacking | Aromatic stacking of the fluorenyl groups is a primary driver for self-assembly and aggregation. | Solvent, concentration, temperature. total-synthesis.com |

| Hydrophobic Interactions | The isopropyl side chain and fluorenyl group contribute to hydrophobic collapse in aqueous environments. | Solvent polarity. |

| Van der Waals Forces | Contribute to the overall stability of packed structures. | Close packing of molecules in aggregates. |

Computational Chemistry Studies

Computational chemistry provides powerful tools to investigate the structure, properties, and reactivity of molecules like this compound at an atomic level. These methods complement experimental data and offer insights that are often difficult to obtain through empirical means alone.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been widely applied to study Fmoc-protected amino acids and related structures. DFT calculations are instrumental in determining optimized geometries, electronic properties, and reaction energetics. For instance, DFT has been used to study the high-temperature cracking process of Fmoc-L-Valine, identifying the most likely reaction pathways for its decomposition. ukzn.ac.za

In the context of catalysis, DFT calculations have elucidated the origin of enantioselectivity in reactions involving derivatives of amino alcohols like valinol. rsc.org These studies often focus on the transition state structures of the catalyzed reaction, revealing how non-covalent interactions within the catalyst-substrate complex lead to the preferential formation of one enantiomer. For example, DFT calculations have demonstrated the importance of a terminal hydroxyl group in a proline-valinol thioamide catalyst for stereodiscrimination in aldol (B89426) reactions. researchgate.net Furthermore, DFT has been used to understand the mechanism of esterification and to model the transition states in various chemical transformations. ukzn.ac.za DFT calculations have also been employed to study the self-deprotection side reactions of Fmoc-protected peptides, showing that a penultimate proline residue can stabilize the transition state for Fmoc decomposition through C-H···π interactions. acs.org

| DFT Application | Compound Studied | Key Findings |

| Reaction Mechanism | Fmoc-L-Valine | Determined optimal paths for thermal cracking into HCN and NH3. ukzn.ac.za |

| Enantioselectivity | Proline-Valinol Thioamide | Highlighted the role of the terminal hydroxyl group in stereodiscrimination. researchgate.net |

| Transition State Analysis | Fmoc-protected peptides | Showed stabilization of the Fmoc decomposition transition state by penultimate proline. acs.org |

| Catalyst Structure | Valinol-functionalized MOF | Provided an optimized five-coordinate iron species as the ground state. chinesechemsoc.org |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules and their assemblies over time. MD has been particularly valuable in understanding the self-assembly of Fmoc-protected peptides and amino acids. These simulations can reveal the step-by-step process of how individual molecules aggregate to form larger nanostructures like fibers and gels.

For example, MD simulations of Fmoc-dipeptides have shown that the self-assembly process converges to a condensed fibril structure where the Fmoc groups stack in the core. embrapa.br These simulations have also highlighted that while β-sheet-like hydrogen bonding can be present, it is not always the dominant stabilizing interaction, with π-π stacking and hydrogen bonding with the solvent also playing crucial roles. embrapa.br Coarse-grained MD simulations have been used to investigate the solvent-controlled self-assembly of Fmoc-aliphatic amino acids, providing a mechanistic understanding of how solvent variation leads to different morphological outcomes. total-synthesis.comresearchgate.net

MD simulations have also been used to investigate the non-covalent functionalization of single-walled carbon nanotubes (SWNTs) with Fmoc-amino acid-bearing polyethylene (B3416737) glycol (PEG) chains. These studies help in identifying the most suitable Fmoc-amino acids for effective surface coating based on their interaction energies with the SWNT surface. libretexts.org

Analysis of Non-Covalent Interactions

The structure, stability, and function of this compound and its assemblies are governed by a network of non-covalent interactions. These interactions, though individually weak, collectively determine the molecule's conformational landscape and its ability to engage in molecular recognition and self-assembly.

The primary non-covalent interactions at play are:

π-π Stacking: The large, aromatic fluorenyl group is prone to stacking interactions, which is a major driving force for the self-assembly of Fmoc-containing molecules into ordered structures like nanofibers and hydrogels. total-synthesis.comresearchgate.netuni-wuppertal.de

Hydrogen Bonding: this compound possesses both hydrogen bond donors (the N-H of the carbamate and the O-H of the alcohol) and acceptors (the carbonyl oxygen of the carbamate and the hydroxyl oxygen). These allow for the formation of intricate hydrogen-bonding networks, both within a single molecule (intramolecular) and between different molecules (intermolecular), which are fundamental to the stability of any assembled structure. total-synthesis.comresearchgate.net

Van der Waals Interactions: These forces, particularly from the bulky isopropyl side chain of the valinol moiety and the fluorenyl group, contribute significantly to the close packing of molecules within an assembly. researchgate.netuni-wuppertal.de

Electrostatic Interactions: The partial charges on the atoms of the amide and hydroxyl groups can lead to stabilizing electrostatic interactions. total-synthesis.comuni-wuppertal.de

Theoretical methods such as Natural Bond Orbital (NBO) analysis, the Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) plots are computational tools used to visualize and quantify these weak interactions. nih.gov

Quantum Chemistry Studies of Fmoc-Valine Related Compounds

Quantum chemistry studies encompass a range of theoretical methods, including DFT, to probe the electronic structure and reactivity of molecules. For compounds related to this compound, these studies have provided significant insights. For example, quantum chemical calculations have been used to validate experimental results on the interaction of Fmoc-amino acids with surfaces and other molecules. ukzn.ac.za

These computational investigations are crucial for understanding reaction mechanisms at a fundamental level. For instance, in the context of prebiotic chemistry, DFT calculations have been used to analyze potential synthetic routes to amino acids, detailing the structures of intermediates and transition states and evaluating the plausibility of proposed mechanisms. nih.gov Such studies showcase the power of quantum chemistry to explore complex reaction landscapes and guide experimental work.

Theoretical Insights into Catalytic Mechanisms

This compound and its derivatives are not only building blocks but can also play a role in catalysis, particularly in asymmetric synthesis. Theoretical studies are vital for understanding how these molecules facilitate chemical reactions and induce stereoselectivity.

One area of application is in organocatalysis. Chiral amino alcohols, including valinol derivatives, have been used to create catalysts for reactions such as the direct asymmetric aldol reaction. researchgate.net Theoretical studies of these systems have proposed transition state models that explain the observed enantioselectivity. These models often highlight the role of specific functional groups, like the terminal hydroxyl group of valinol, in directing the stereochemical outcome through hydrogen bonding and steric hindrance. researchgate.net

In the context of enzyme catalysis, the acylation of amino alcohols has been studied to understand chemoselectivity (N-acylation vs. O-acylation). The choice of solvent has been shown to be a key factor in controlling the selectivity of enzymes like Novozym® 435. researchgate.net While not a theoretical study in the quantum mechanical sense, the mechanistic rationale derived from these experiments provides a framework for predicting and controlling the outcome of such reactions.

Furthermore, valinol has been used to functionalize metal-organic frameworks (MOFs) to create chiral catalysts. DFT-optimized structures of these catalysts have provided insights into the coordination environment of the active metal center, which is crucial for understanding the catalytic mechanism. chinesechemsoc.org These theoretical models help in the rational design of new and more efficient heterogeneous catalysts.

Advanced Research Topics and Future Directions

Optimization of Fmoc-Valinol Synthesis for Industrial Scale

The transition from laboratory-scale synthesis to industrial-scale production of peptides incorporating this compound presents significant challenges related to cost, efficiency, and purity. Research in this area focuses on optimizing the Solid-Phase Peptide Synthesis (SPPS) protocols that utilize this compound. The industrialization of Fmoc-protected amino acid derivatives has already led to a marked improvement in the quality and availability of standard building blocks, driven by the multi-ton production of therapeutic peptides via Fmoc SPPS. nih.gov For large-scale manufacturing, however, every step of the synthesis must be scrutinized.

Key considerations for the scale-up of processes involving this compound include:

Coupling Reagents: While laboratory syntheses might use a wide variety of coupling reagents, industrial processes often favor lower-cost options like carbodiimides (e.g., DCC, DIC) mediated by 1-hydroxybenzotriazole. ug.edu.pl However, for difficult couplings or to maximize yield, more potent but expensive reagents like HBTU may be necessary. ug.edu.pl

Protecting Group Strategy: The Fmoc/t-Bu strategy is generally preferred for large-scale synthesis over the Boc/Bzl strategy due to its milder deprotection conditions, which enhances safety and reduces environmental concerns associated with strong acids like anhydrous HF. ug.edu.pl

A comparative table of synthesis parameters highlights the shift in priorities from lab to industrial scale.

| Parameter | Laboratory Scale Synthesis | Industrial Scale Synthesis |

| Primary Goal | Rapid synthesis of diverse sequences for screening | Cost-effective, high-purity, and high-yield production |

| Typical Solvents | DMF, NMP, DCM acs.org | Greener alternatives (e.g., 2-MeTHF), solvent recycling acs.orgmdpi.com |

| Coupling Reagents | Potent reagents (HATU, HCTU) for maximum efficiency chempep.com | Cost-effective reagents (DIC, HOBt), optimized for specific "difficult couplings" ug.edu.pl |

| Deprotection | Standard 20% piperidine (B6355638) in DMF chempep.com | Optimized base concentration, potential for washless protocols nih.gov |

| Purity Control | HPLC purification of final product | In-process controls, minimizing side reactions like racemization nih.gov |

Novel Applications in Pharmaceutical and Biotechnology Industries

This compound is a crucial building block in the synthesis of peptide-based drugs and research peptides. guidechem.com Its unique structure, an amino alcohol rather than an amino acid, allows for the creation of peptidomimetics with modified backbones, which can lead to enhanced stability and bioavailability compared to natural peptides.

Emerging applications are centered on the development of novel biomaterials and advanced therapeutics. chemimpex.com One significant area is the creation of self-assembling peptide hydrogels. nih.gov For example, Fmoc-peptides can be designed to self-assemble into fibrous hydrogels that mimic the extracellular matrix. nih.gov These materials are being investigated for tissue engineering and 3D cell culture, where they can provide both structural support and bioactive cues. nih.gov The incorporation of residues derived from this compound can influence the mechanical properties and bioactivity of these scaffolds. Furthermore, the versatility of Fmoc-chemistry allows for the straightforward synthesis of peptide derivatives used in drug delivery systems, where they can improve the stability and efficacy of pharmaceutical compounds. chemimpex.com

This compound in Bioactive Peptide and Drug Discovery

The discovery of new drugs is increasingly reliant on the exploration of novel molecular structures. Bioactive peptides, which can regulate a vast array of physiological functions by acting on specific cellular receptors, represent a major frontier in this search. nih.gov Many dietary proteins contain "encrypted" peptides that, when released, exhibit bioactivities of commercial interest, such as anti-hypertensive or antimicrobial properties. teagasc.ie

This compound plays a vital role in this discovery process. It enables the synthesis of custom peptides and peptide libraries for screening purposes. teagasc.ie By using this compound and other non-standard building blocks, chemists can create peptides with unique conformations and properties. These synthetic peptides are used to identify new ligands for G protein-coupled receptors (GPCRs), a major class of drug targets. nih.gov The ability to rapidly synthesize variants of a lead peptide is crucial for optimizing its binding affinity and biological activity.

| Bioactive Peptide Class | Therapeutic Area | Role of this compound/Derivatives |

| Antimicrobial Peptides (AMPs) | Infectious Diseases | Introduction of hydrophobic or bulky groups to enhance membrane disruption. |

| Cell-Penetrating Peptides (CPPs) | Drug Delivery | Modification of backbone to improve stability and cellular uptake. |

| GPCR Ligands | Metabolic Disorders, CNS Disorders | Creation of peptidomimetics to achieve higher receptor specificity and in vivo stability. nih.gov |

| Enzyme Inhibitors | Oncology, Cardiovascular Disease | Synthesis of peptide analogues that mimic the transition state of an enzyme's substrate. |

Emerging Methodologies in Fmoc-Based Chemistry